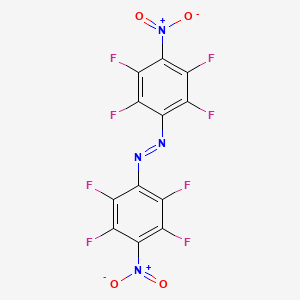
3-Thiophenecarboxylic acid, 2-(benzoylamino)-4-phenyl-, 2-(diethylamino)ethyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiophenecarboxylic acid, 2-(benzoylamino)-4-phenyl-, 2-(diethylamino)ethyl ester, monohydrochloride is a complex organic compound with a unique structure that includes a thiophene ring, a benzoylamino group, and a diethylaminoethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxylic acid, 2-(benzoylamino)-4-phenyl-, 2-(diethylamino)ethyl ester, monohydrochloride typically involves multiple steps. The process begins with the preparation of 3-thiophenecarboxylic acid, followed by the introduction of the benzoylamino group and the phenyl group. The final step involves the esterification with diethylaminoethyl alcohol and subsequent conversion to the monohydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-Thiophenecarboxylic acid, 2-(benzoylamino)-4-phenyl-, 2-(diethylamino)ethyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The benzoylamino group can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
3-Thiophenecarboxylic acid, 2-(benzoylamino)-4-phenyl-, 2-(diethylamino)ethyl ester, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Thiophenecarboxylic acid, 2-(benzoylamino)-4-phenyl-, 2-(diethylamino)ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Thiophenecarboxylic acid, 2-(benzoylamino)-4,5-dimethyl-, 2-(diethylamino)ethyl ester
- 3-Thiophenecarboxylic acid, 2-(benzoylamino)-4,5-dimethyl-, 2-hydroxyethyl ester
Uniqueness
The uniqueness of 3-Thiophenecarboxylic acid, 2-(benzoylamino)-4-phenyl-, 2-(diethylamino)ethyl ester, monohydrochloride lies in its specific structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
78033-94-0 |
|---|---|
Formule moléculaire |
C24H27ClN2O3S |
Poids moléculaire |
459.0 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 2-benzamido-4-phenylthiophene-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C24H26N2O3S.ClH/c1-3-26(4-2)15-16-29-24(28)21-20(18-11-7-5-8-12-18)17-30-23(21)25-22(27)19-13-9-6-10-14-19;/h5-14,17H,3-4,15-16H2,1-2H3,(H,25,27);1H |
Clé InChI |
HPRXTHLPMUIMGW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


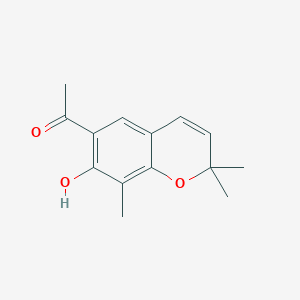
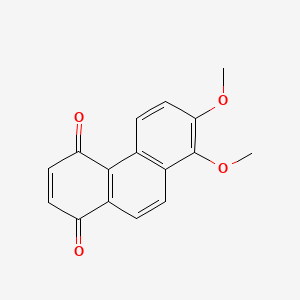

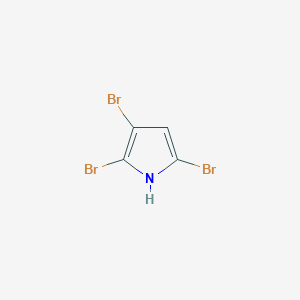

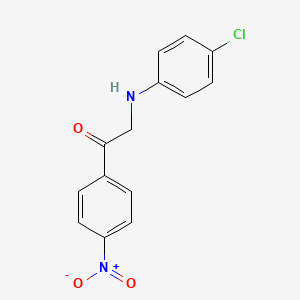
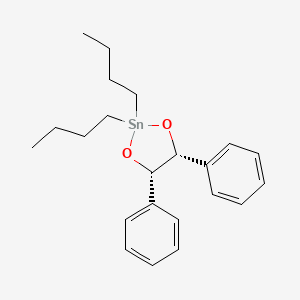


![N-[2-(4-Methylphenyl)-1-phenylethyl]-3-(trimethylsilyl)prop-2-ynamide](/img/structure/B14449523.png)


![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylacetamide](/img/structure/B14449541.png)
